2-Hydrazinyl-5-isopropyl-1,3,4-thiadiazole
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Overview
Description
2-Hydrazinyl-5-isopropyl-1,3,4-thiadiazole is a heterocyclic compound containing sulfur and nitrogen atoms in its structure. This compound is part of the 1,3,4-thiadiazole family, which is known for its diverse biological and chemical properties. The presence of the hydrazinyl group and the isopropyl substituent makes this compound particularly interesting for various applications in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-5-isopropyl-1,3,4-thiadiazole typically involves the reaction of hydrazine derivatives with thiocarbonyl compounds. One common method includes the reaction of isopropyl hydrazine with carbon disulfide under basic conditions to form the thiadiazole ring . The reaction is usually carried out in ethanol at room temperature, yielding the desired product with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and consistent product quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-5-isopropyl-1,3,4-thiadiazole undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where the hydrazinyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted thiadiazoles depending on the nucleophile used.
Scientific Research Applications
2-Hydrazinyl-5-isopropyl-1,3,4-thiadiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-5-isopropyl-1,3,4-thiadiazole involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole: Similar structure but with a phenyl group instead of an isopropyl group.
2-Hydrazinyl-5-(methoxymethyl)-1,3,4-thiadiazole: Contains a methoxymethyl group, offering different reactivity and applications.
Uniqueness
2-Hydrazinyl-5-isopropyl-1,3,4-thiadiazole is unique due to its specific substituent, which imparts distinct chemical and biological properties. Its isopropyl group enhances its lipophilicity, allowing it to interact more effectively with biological membranes and targets .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C5H10N4S |
---|---|
Molecular Weight |
158.23 g/mol |
IUPAC Name |
(5-propan-2-yl-1,3,4-thiadiazol-2-yl)hydrazine |
InChI |
InChI=1S/C5H10N4S/c1-3(2)4-8-9-5(7-6)10-4/h3H,6H2,1-2H3,(H,7,9) |
InChI Key |
ZQXKZWZTYFNCTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)NN |
Origin of Product |
United States |
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